Sucrosofate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

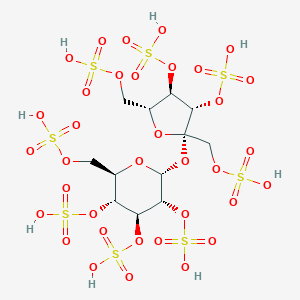

Sucrosofat, auch bekannt als Saccharoseoctasulfat, ist eine organische Verbindung, die zur Klasse der Disaccharidsulfate gehört. Es zeichnet sich durch das Vorhandensein mehrerer Sulfatgruppen aus, die an eine Zuckereinheit gebunden sind. Diese Verbindung ist bekannt für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen, darunter Medizin und Industrie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sucrosofat wird durch Sulfatierung von Saccharose synthetisiert. Der Prozess beinhaltet die Reaktion von Saccharose mit Schwefeltrioxid oder Chlorsulfonsäure in Gegenwart eines geeigneten Lösungsmittels. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die selektive Sulfatierung der Hydroxylgruppen am Saccharosemolekül sicherzustellen .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Sucrosofat großtechnische Sulfatierungsprozesse. Die Reaktion wird in Reaktoren durchgeführt, die mit Temperatur- und pH-Kontrollsystemen ausgestattet sind. Das resultierende Produkt wird dann durch Filtration und Kristallisation gereinigt, um hochreines Sucrosofat zu erhalten, das für verschiedene Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sucrosofat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Sucrosofat kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Reduktionsreaktionen können Sucrosofat in seine reduzierten Formen umwandeln und seine chemischen Eigenschaften verändern.

Substitution: Sucrosofat kann an Substitutionsreaktionen teilnehmen, bei denen die Sulfatgruppen durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat. Die Reaktionen werden typischerweise unter sauren oder neutralen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen verwendet, um die gewünschte Reduktion zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation von Sucrosofat verschiedene Sulfonsäuren ergeben, während die Reduktion Sulfitiderivate produzieren kann .

Analyse Chemischer Reaktionen

Types of Reactions

Sucrosofate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

Substitution: This compound can participate in substitution reactions where the sulfate groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various sulfonic acids, while reduction can produce sulfite derivatives .

Wissenschaftliche Forschungsanwendungen

Sucrosofat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Verbindungen verwendet.

Biologie: Wird in Studien zur Zellsignalisierung und molekularen Wechselwirkungen eingesetzt, da es die Fähigkeit besitzt, an bestimmte Proteine zu binden.

Medizin: Wird in Arzneimittelträgersystemen verwendet, insbesondere in der Verkapselung von Krebsmedikamenten in Liposomen.

Wirkmechanismus

Sucrosofat übt seine Wirkungen über verschiedene Mechanismen aus:

Wirkmechanismus

Sucrosofate exerts its effects through several mechanisms:

Binding to Proteins: this compound binds to specific proteins, such as fibroblast growth factor receptors, stabilizing them and enhancing their activity.

Protective Coating: In medical applications, this compound forms a protective layer over ulcers, shielding the affected area from further damage and promoting healing.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Heparin: Heparin ist wie Sucrosofat ein sulfatiertes Polysaccharid mit gerinnungshemmenden Eigenschaften. Heparin ist jedoch komplexer und hat eine breitere Palette an biologischen Aktivitäten.

Chondroitinsulfat: Ein weiteres sulfatiertes Polysaccharid, Chondroitinsulfat, wird in Gelenkgesundheitszusätzen verwendet.

Einzigartigkeit von Sucrosofat

Sucrosofat ist aufgrund seines spezifischen Sulfatierungsmusters und seiner Fähigkeit, stabile Komplexe mit Proteinen zu bilden, einzigartig. Diese Eigenschaft macht es besonders wertvoll in Arzneimittelträgersystemen und als Forschungsinstrument in der Molekularbiologie .

Biologische Aktivität

Sucrosofate, a derivative of sucrose octasulfate, is primarily recognized for its role in drug formulation, particularly in enhancing the delivery and efficacy of chemotherapeutic agents like irinotecan. Its biological activity is closely tied to its ability to form liposomal structures, which improve the pharmacokinetics and therapeutic outcomes of encapsulated drugs. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is a complex polysaccharide that exhibits properties similar to heparin. It is known to activate fibroblast growth factor signaling pathways, which are crucial for cellular proliferation and tissue repair. The mechanism by which this compound enhances drug delivery involves its ability to form stable liposomes that encapsulate chemotherapeutic agents, thereby improving their solubility and bioavailability.

1. Liposomal Drug Delivery Systems

This compound is utilized in the formulation of liposomal irinotecan (also known as nal-IRI), which has shown significant improvements in the treatment of various cancers, particularly pancreatic cancer. The liposomal formulation allows for controlled release and targeted delivery of the drug, minimizing systemic toxicity while maximizing local therapeutic effects.

- Table 1: Comparison of Liposomal Irinotecan vs. Free Irinotecan

| Feature | Liposomal Irinotecan (Nal-IRI) | Free Irinotecan |

|---|---|---|

| Drug Release Profile | Controlled and sustained | Rapid release |

| Efficacy in Tumors | Higher due to localized action | Lower, systemic exposure |

| Side Effects | Reduced | Increased toxicity |

| Overall Survival (OS) | Improved in clinical trials | Standard outcomes |

2. Case Studies on Efficacy

A multinational phase II study evaluated the effectiveness of nanoliposomal irinotecan (PEP02) in patients with gemcitabine-refractory metastatic pancreatic cancer. The study demonstrated moderate antitumor activity with manageable side effects.

- Table 2: Efficacy Results from PEP02 Study

| Outcome | Results |

|---|---|

| Objective Response Rate | 7.5% (3 patients) |

| Stable Disease | 42.5% (17 patients) |

| Median Progression-Free Survival | 2.4 months |

| Median Overall Survival | 5.2 months |

| Patients Alive at 3 Months | 75% |

The study indicated that liposomal formulations significantly enhanced drug retention within tumors while reducing exposure to non-target tissues, leading to improved patient outcomes compared to traditional irinotecan treatments .

The biological activity of this compound extends beyond mere drug encapsulation. Its ability to interact with tumor-associated macrophages (TAMs) allows for localized drug activation, converting irinotecan into its more potent metabolite SN-38 directly within the tumor microenvironment. This targeted approach reduces systemic side effects and enhances therapeutic efficacy.

Eigenschaften

CAS-Nummer |

57680-56-5 |

|---|---|

Molekularformel |

C12H22O35S8 |

Molekulargewicht |

982.8 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI-Schlüssel |

WEPNHBQBLCNOBB-UGDNZRGBSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Key on ui other cas no. |

57680-56-5 |

Synonyme |

Sucrosofate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate); Sucrose Octasulfate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.